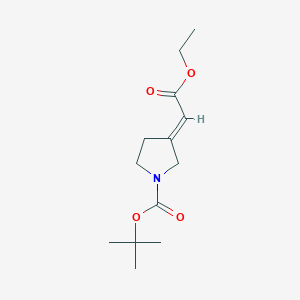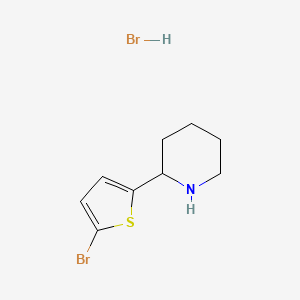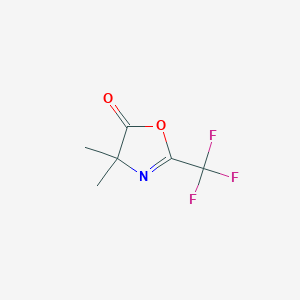
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is a heterocyclic compound with the molecular formula C12H19NO4. It is commonly used as a building block in organic synthesis, particularly in the creation of small-ring spirocycles. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate with appropriate reagents. One common method includes the esterification of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine compounds. These products are valuable intermediates in further synthetic applications .
Scientific Research Applications
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds and spirocycles.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in drug discovery and development.
Industry: It is utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The compound’s structure allows it to participate in cycloaddition reactions, forming stable spirocyclic intermediates. These intermediates can further react to form complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is unique due to its specific reactivity and stability, which make it an ideal building block for synthesizing small-ring spirocycles. Its ability to undergo [3+2] cycloadditions with dipolarophiles distinguishes it from other similar compounds, providing a versatile platform for the creation of diverse molecular structures .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl (3E)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h8H,5-7,9H2,1-4H3/b10-8+ |
InChI Key |
QQKMHRDPNWLDBQ-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=C1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)


![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)

![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)


![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
